N-(furan-2-ylmethyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine
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Overview
Description
N-(furan-2-ylmethyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine is a heterocyclic compound that incorporates a furan ring, a naphthalene ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine typically involves the condensation of furan-2-carboxaldehyde with 4-naphthalen-2-yl-1,3-thiazol-2-amine under specific conditions. One common method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the products are purified by crystallization or flash chromatography .
Industrial Production Methods
The optimization of reaction conditions, such as solvent choice and reaction time, is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NBS/AIBN for bromination, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents and temperatures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while substitution reactions on the thiazole ring can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
N-(furan-2-ylmethyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and anticancer agent due to its unique structural features and biological activities.
Biological Studies: It is used in studies to understand its interactions with various biological targets and its potential therapeutic effects.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Known for its pro-cognitive properties and potential as a monoamine oxidase inhibitor.
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Studied for its cytotoxic activity and potential as an anticancer agent.
Uniqueness
N-(furan-2-ylmethyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine is unique due to its combination of a furan ring, a naphthalene ring, and a thiazole ring, which confer specific biological activities and potential therapeutic applications. Its structural features and reactivity make it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-2-5-14-10-15(8-7-13(14)4-1)17-12-22-18(20-17)19-11-16-6-3-9-21-16/h1-10,12H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVBLDMUNRAGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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